molecular formula C15H23NO2 B050513 (-)-O-Desmethyl Tramadol-d6 CAS No. 1109218-03-2

(-)-O-Desmethyl Tramadol-d6

Cat. No.: B050513
CAS No.: 1109218-03-2
M. Wt: 255.38 g/mol
InChI Key: UWJUQVWARXYRCG-RJSIYLOFSA-N
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Description

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a hydroxyl group and a phenol group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the hydroxyl group, and subsequent attachment of the phenol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and phenol groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol is unique due to its specific structural features, such as the combination of a cyclohexyl ring with hydroxyl and phenol groups

Properties

IUPAC Name

3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-RJSIYLOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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